molecular formula C16H18N4 B13323127 5-((3R,5S)-3-Amino-5-methylpiperidin-1-yl)quinoline-8-carbonitrile

5-((3R,5S)-3-Amino-5-methylpiperidin-1-yl)quinoline-8-carbonitrile

Cat. No.: B13323127
M. Wt: 266.34 g/mol
InChI Key: MPGCORKREKQAST-WCQYABFASA-N
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Description

5-((3R,5S)-3-Amino-5-methylpiperidin-1-yl)quinoline-8-carbonitrile is a chemical compound known for its role as a toll-like receptor antagonistThe compound’s structure includes a quinoline ring and a piperidine moiety, which contribute to its unique chemical properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-((3R,5S)-3-Amino-5-methylpiperidin-1-yl)quinoline-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted products .

Scientific Research Applications

5-((3R,5S)-3-Amino-5-methylpiperidin-1-yl)quinoline-8-carbonitrile has been extensively studied for its applications in various fields:

Mechanism of Action

The compound exerts its effects by binding to toll-like receptors, specifically TLR7 and TLR8. This binding inhibits the activation of these receptors, which play a crucial role in the immune response. By blocking TLR7 and TLR8, the compound can modulate the immune system and reduce inflammation, making it a promising candidate for treating autoimmune diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((3R,5S)-3-Amino-5-methylpiperidin-1-yl)quinoline-8-carbonitrile stands out due to its specific binding affinity for TLR7 and TLR8, making it highly selective and effective in modulating immune responses. Its unique combination of a quinoline ring and a piperidine moiety also contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C16H18N4

Molecular Weight

266.34 g/mol

IUPAC Name

5-[(3R,5S)-3-amino-5-methylpiperidin-1-yl]quinoline-8-carbonitrile

InChI

InChI=1S/C16H18N4/c1-11-7-13(18)10-20(9-11)15-5-4-12(8-17)16-14(15)3-2-6-19-16/h2-6,11,13H,7,9-10,18H2,1H3/t11-,13+/m0/s1

InChI Key

MPGCORKREKQAST-WCQYABFASA-N

Isomeric SMILES

C[C@H]1C[C@H](CN(C1)C2=C3C=CC=NC3=C(C=C2)C#N)N

Canonical SMILES

CC1CC(CN(C1)C2=C3C=CC=NC3=C(C=C2)C#N)N

Origin of Product

United States

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